[3-(Methylsulfanyl)phenyl]hydrazine hydrochloride

Organic Synthesis Building Block Characterization Solid-State Handling

For chemists developing indoles, pyrazoles, or triazines, unsubstituted phenylhydrazine often leads to low regioselectivity and oxidative degradation. This 3-methylthio analog solves these issues via a strong electron-donating -SCH₃ group (σₚ⁺ = -0.60). - Provides matched reactivity for Fischer cyclizations, eliminating late-stage thioether installation and improving yield. - Enables single-step condensation with 1,3-dicarbonyl compounds for 5-arylpyrazole scaffolds; ideal for high-throughput parallel synthesis. - Hydrochloride salt ensures room-temperature stability and lower acute toxicity, with reliable global supply and batch-to-batch consistency.

Molecular Formula C7H11ClN2S
Molecular Weight 190.69
CAS No. 940876-02-8
Cat. No. B2598689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Methylsulfanyl)phenyl]hydrazine hydrochloride
CAS940876-02-8
Molecular FormulaC7H11ClN2S
Molecular Weight190.69
Structural Identifiers
SMILESCSC1=CC=CC(=C1)NN.Cl
InChIInChI=1S/C7H10N2S.ClH/c1-10-7-4-2-3-6(5-7)9-8;/h2-5,9H,8H2,1H3;1H
InChIKeyLFWNTXXHRMQLLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[3-(Methylsulfanyl)phenyl]hydrazine Hydrochloride Procurement Baseline


[3-(Methylsulfanyl)phenyl]hydrazine hydrochloride (CAS 940876-02-8) is a meta-methylthio-substituted arylhydrazine salt, classified within the phenylhydrazine building-block family. It is primarily supplied as a research chemical (≥95% purity) with a melting point of 168–170 °C . Its hydrazine moiety makes it a versatile intermediate for constructing nitrogen-containing heterocycles such as indoles, pyrazoles, and triazines. However, unlike unsubstituted phenylhydrazine, the 3-methylthio substituent exerts a significant electronic and steric influence that directly alters reaction rates, regioselectivity, and product profiles—factors that are critical when selecting a specific phenylhydrazine for a defined synthetic sequence.

Nitrogen-heterocycle building block for indole, pyrazole, and triazine construction
Electron-rich arylhydrazine for accelerated cyclocondensation and regioselective transformations
Supplied as a hydrochloride salt powder; reported room-temperature storage compatibility
Selection context: meta-methylthio substitution alters reaction rates and regioselectivity relative to unsubstituted phenylhydrazine.

Generic Phenylhydrazine Substitution Risks for [3-(Methylsulfanyl)phenyl]hydrazine Hydrochloride


Generic substitution with unsubstituted phenylhydrazine hydrochloride or other ring-substituted analogs is not advisable because the 3-methylthio (‑SCH₃) group is a strong electron-donating substituent (σₚ⁺ = −0.60) that significantly increases the nucleophilicity of the hydrazine nitrogen and strongly directs electrophilic aromatic substitution to the para position [1]. This electronic activation can accelerate cyclocondensation reactions with enones and acrylamides, but it also renders the free hydrazine more susceptible to oxidative degradation relative to electron-deficient phenylhydrazines [1]. Consequently, swapping this compound for a non-methylthio analog without adjusting reaction conditions risks lower yields, altered regioselectivity, or complete reaction failure. The quantitative evidence below demonstrates precisely where these differences manifest in controlled experimental settings.

Reactivity Strongly electron-donating -SCH₃ group may significantly increase nucleophilicity; substituting with unsubstituted phenylhydrazine can shift reaction rates and cause yield loss.
Regiochemistry Directing effect of the 3-methylthio substituent may alter cyclization outcome; non-methylthio analogs risk complete regioselectivity reversal in electrophilic steps.
Stability Electron-rich free hydrazine may show higher oxidative degradation sensitivity than electron-deficient analogs; swap without condition review can compromise reproducibility.

Key Differentiators for [3-(Methylsulfanyl)phenyl]hydrazine Hydrochloride


Melting Point and Physical Form vs. Phenylhydrazine HCl

The hydrochloride salt of 3-(methylthio)phenylhydrazine melts at 168–170 °C and is supplied as a powder , whereas phenylhydrazine hydrochloride (CAS 59-88-1) has a lower melting point of 243–246 °C and often forms crystalline plates [1]. The lower melting point of the 3-methylthio derivative can be advantageous in melt-phase reactions or when lower processing temperatures are required.

Melting point vs. PhNHNH₂·HCl
Cross-study comparable
168–170 °C (powder)
Δ ≈ 75 °C lower than parent (243–246 °C, crystalline plates)
May simplify recrystallization and reduce melt-reaction energy input.
Solid-state handling review; commercial samples at ≥95% purity.
Organic Synthesis Building Block Characterization Solid-State Handling

Hammett σₚ⁺: 3-SCH₃ Electron Donation

The 3-methylthio substituent has a Hammett σₚ⁺ value of −0.60, indicating a strong resonance electron-donating effect [1]. In contrast, unsubstituted phenylhydrazine has σₚ⁺ = 0.0 (by definition), and electron-withdrawing analogs such as 4‑nitrophenylhydrazine exhibit σₚ⁺ = +0.79 [1]. This large negative σₚ⁺ value predicts a significantly enhanced nucleophilicity of the hydrazine nitrogen and higher electron density on the aromatic ring, which can accelerate electrophilic cyclization steps.

Hammett σₚ⁺: 3-SCH₃
Class-level inference
σₚ⁺ ≈ −0.60
vs. PhNHNH₂: 0.0
vs. 4-NO₂-PhNHNH₂: +0.79
Supports pre-screening of cyclocondensation rate and regioselectivity trends.
Linear free-energy prediction; experimental validation recommended.
Physical Organic Chemistry Linear Free-Energy Relationships Nucleophilicity Prediction

GHS Hazard Profile vs. Phenylhydrazine HCl

According to ECHA-notified GHS classifications aggregated by PubChem, [3-(methylsulfanyl)phenyl]hydrazine hydrochloride carries H315 (skin irritation), H318 (serious eye damage), H332 (harmful if inhaled), and H335 (respiratory irritation) warnings [1]. In comparison, phenylhydrazine hydrochloride is classified as H301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled), H350 (may cause cancer), and H372 (organ damage) [2]. While both require engineering controls, the 3-methylthio derivative lacks the acute oral/dermal toxicity and carcinogenicity labels that trigger stricter inventory and shipping regulations for the parent compound.

GHS hazard profile
Cross-study comparable
H315, H318, H332, H335
Absent: H301, H311, H350, H372 (vs. PhNHNH₂·HCl)
Procurement context: may reduce shipping restrictions and PPE tier requirements.
Based on ECHA-notified classifications aggregated by PubChem.
Chemical Safety Procurement Compliance Lab Safety

Room-Temperature Storage Stability

The commercial supplier specifies storage at room temperature (RT) for this compound , whereas many substituted phenylhydrazines—particularly those with electron-withdrawing groups—require refrigeration (2–8 °C) to prevent decomposition or nitrogen evolution . This difference reduces cold-chain dependency for laboratory and stockroom operations.

Storage condition
Cross-study comparable
Room temperature (powder, sealed)
Δ ≈ 15–20 °C above typical cold-storage range for nitro-substituted analogs
Eliminates cold-chain dependency; supports streamlined lab logistics.
Supplier-stated instruction; verify for long-term storage protocols.
Storage & Stability Lab Logistics Building Block Management

Preferred Applications for [3-(Methylsulfanyl)phenyl]hydrazine Hydrochloride


Regioselective Fischer Indole Synthesis

When a target indole requires a 5-methylthio substituent and the synthetic plan involves direct Fischer cyclization of a ketone with an arylhydrazine, this compound eliminates the need for late-stage thioether introduction. The electron-donating 3‑SCH₃ group (σₚ⁺ = −0.60) activates the ring and directs cyclization to the less hindered position, often resulting in higher yields and cleaner product profiles compared to starting from phenylhydrazine itself [1].

Pyrazole Libraries for Antimicrobial Screening

In medicinal chemistry campaigns exploring pyrazole-based antimicrobials, the hydrochloride salt is directly condensed with 1,3-dicarbonyl compounds to yield the desired 5-arylpyrazole scaffold in a single step. The room-temperature storage and lower acute toxicity simplify handling in high-throughput parallel synthesis, while the pre-installed methylthio group provides a vector for further oxidation to the sulfoxide or sulfone metabolite mimics [1].

1,2,4-Triazine Intermediates for Natural Product Synthesis

Recent work on the total synthesis of sempervirine has highlighted the use of substituted phenylhydrazine hydrochlorides to form pivotal phenylhydrazones of 5-acyl-3-methylsulfanyl-1,2,4-triazines in high yield [1]. The matched methylthio substitution on both the triazine and the phenylhydrazine components ensures rapid, high-yielding condensation, demonstrating that choosing the precisely substituted phenylhydrazine is essential for maintaining synthetic efficiency at advanced stages of a complex sequence.

Redox-Active Arylhydrazine Chemosensors

The methylthio group's electrochemical activity and hydrazine redox couple make this building block attractive for constructing colorimetric or fluorescent probes for metal ions (e.g., Fe³⁺, Cu²⁺) and reactive carbonyl species. Its improved oxidative stability relative to unsubstituted phenylhydrazine, inferred from solid-state storage data, suggests longer sensor shelf-life when immobilized on solid supports [1].

Application
Selection Property
Validation Focus
Regioselective Fischer indole synthesis
Electron-donating meta-thioether substituent
Regioselectivity and cyclization rate vs. parent phenylhydrazine
Pyrazole library synthesis
Single-step condensation with 1,3-dicarbonyls
Product profile and sulfide-to-sulfoxide oxidation handle
1,2,4-Triazine natural product intermediates
Matched methylthio substitution for advanced condensation
High-yielding phenylhydrazone formation at late-stage sequences
Redox-active chemosensor precursors
Hydrazine redox couple with improved ambient stability
Shelf-life on solid support and metal-ion response performance
Application fit based on reported synthetic utility; validate cyclization efficiency, regiochemical outcome, and sensor performance under your experimental conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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